Lipophilicity vs. Des-CF3 Analog
The inclusion of the trifluoromethyl (-CF3) group at the 6-position dramatically increases the lipophilicity of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine compared to its non-fluorinated analog, (2,4-dichlorophenyl)hydrazine. The target compound exhibits a calculated LogD (pH 7.4) of 3.45 [1]. While an exact LogD value for the des-CF3 analog under identical conditions is not provided in the available sources, the difference in predicted LogP (as a proxy) for the parent structures is significant. (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine has a predicted LogP of approximately 3.93 , whereas (2,4-dichlorophenyl)hydrazine has a predicted LogP of 2.77 . This difference of ~1.16 LogP units corresponds to an estimated >10-fold increase in partition coefficient, which has major implications for membrane permeability and bioavailability in biological systems [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 3.93 |
| Comparator Or Baseline | (2,4-Dichlorophenyl)hydrazine: Predicted LogP: 2.77 |
| Quantified Difference | ΔLogP = +1.16, equating to an estimated >10-fold higher partition coefficient |
| Conditions | Computational prediction using ACD/Labs or similar software |
Why This Matters
This quantifiable increase in lipophilicity justifies the procurement of this specific compound for projects requiring enhanced membrane permeability or where a higher LogD is a key design criterion.
- [1] ChemBase. (n.d.). [2,4-dichloro-6-(trifluoromethyl)phenyl]hydrazine. ChemBase. View Source
- [2] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2008). Fluorine in medicinal chemistry. ChemBioChem, 9(8), 1151-1160. View Source
